molecular formula C16H14N2O6 B1228111 1-Bdgpu CAS No. 38359-55-6

1-Bdgpu

Cat. No.: B1228111
CAS No.: 38359-55-6
M. Wt: 330.29 g/mol
InChI Key: MQELLKXJZDZGMV-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil is a synthetic nucleoside analog. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The structure of this compound includes a uracil base linked to a modified sugar moiety, which is further benzoylated.

Preparation Methods

The synthesis of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil involves several steps. One common method includes the [1,2]-hydride shift reaction. The synthetic route typically starts with the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the benzoyl group. The uracil base is then attached to the modified sugar through glycosylation reactions. The final product is obtained after deprotection and purification steps .

Chemical Reactions Analysis

1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the benzoyl group or the uracil base.

    Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets of this compound include various polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil can be compared with other nucleoside analogs, such as:

    Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in cancer chemotherapy.

    Cytarabine: Another nucleoside analog used in the treatment of certain types of leukemia.

The uniqueness of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil lies in its specific structural modifications, which may confer unique biological activities and therapeutic potential .

Properties

CAS No.

38359-55-6

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-oxooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H14N2O6/c19-12-8-11(9-23-15(21)10-4-2-1-3-5-10)24-14(12)18-7-6-13(20)17-16(18)22/h1-7,11,14H,8-9H2,(H,17,20,22)/t11-,14+/m0/s1

InChI Key

MQELLKXJZDZGMV-SMDDNHRTSA-N

Isomeric SMILES

C1[C@H](O[C@H](C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3

SMILES

C1C(OC(C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3

Canonical SMILES

C1C(OC(C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3

38359-55-6

Synonyms

1-(5'-O-benzoyl-3'-deoxy-beta-D-glycero-pentafuran-2'-ulosyl)uracil
1-(5'-O-benzoyl-3'-deoxypentofuran-2'-ulosyl)uracil
1-BDGPU

Origin of Product

United States

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